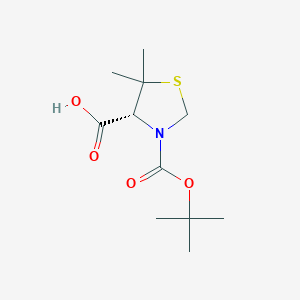

(R)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid is a chemical compound that belongs to the class of thiazolidine derivatives. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines.

Synthetic Routes and Reaction Conditions:

Protection of Amines: The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Industrial Production Methods:

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

Substitution: Substitution reactions can occur at various positions on the thiazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

Oxidation products may include carboxylic acids and ketones.

Reduction products may include alcohols and amines.

Substitution products may include various substituted thiazolidines.

Aplicaciones Científicas De Investigación

This compound has several applications in scientific research, including:

Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the amine site.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Studied for its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: Utilized in the development of new chemical processes and materials.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The Boc group protects the amine, allowing for selective reactions to occur at other sites on the molecule. The thiazolidine ring can interact with various biological targets, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

Thiazolidine-4-carboxylic acid: Similar structure but lacks the Boc protecting group.

5,5-Dimethylthiazolidine-4-carboxylic acid: Similar structure but without the R-configuration or Boc group.

Other Boc-protected compounds: Various other compounds with Boc groups protecting different functional groups.

Uniqueness: The presence of the Boc group and the R-configuration makes this compound unique compared to similar thiazolidine derivatives. The Boc group provides stability and selectivity in chemical reactions, while the R-configuration can influence the compound's biological activity.

Actividad Biológica

(R)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid (often referred to as Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid) is a compound with notable biological activities. This article delves into its pharmacological properties, including antibacterial, neuroprotective, and antioxidant effects, supported by various studies and data.

- Chemical Formula : C₁₁H₁₉NO₄S

- Molecular Weight : 261.34 g/mol

- CAS Number : 117918-23-7

1. Antibacterial Activity

Several studies have highlighted the antibacterial properties of thiazolidine derivatives, including Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid.

- A study evaluated the antibacterial activity against various strains:

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The results indicated that compounds derived from thiazolidine exhibited significant antibacterial activity, with some derivatives showing IC50 values lower than standard antibiotics like Penicillin G and Kanamycin B . For instance, one derivative demonstrated an IC50 of 0.195 µg/mL against Pseudomonas aeruginosa, indicating a strong potential for therapeutic applications.

| Compound Name | Target Bacteria | IC50 (µg/mL) | Comparison with Controls |

|---|---|---|---|

| Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid | Pseudomonas aeruginosa | 0.195 | Superior to Penicillin G |

| Other Derivatives | Various Strains | Varies | Compared with Kanamycin B |

2. Neuroprotective Effects

Research has also shown that thiazolidine derivatives possess neuroprotective properties. These compounds have been studied for their ability to mitigate oxidative stress and neuroinflammation:

- Thiazolidine derivatives have been linked to the inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegenerative diseases like Alzheimer's .

- They exhibit strong free radical scavenging abilities, which contribute to their protective effects against neuronal damage in models of oxidative stress .

Mechanisms of Action :

- Thiazolidines may modulate inflammatory pathways by activating Toll-Like Receptors (TLRs), leading to a reduction in neuroinflammatory markers.

- They enhance the activity of antioxidant enzymes like catalase, further supporting their role in reducing oxidative damage .

3. Antioxidant Properties

The antioxidant capacity of Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid has been documented in various studies:

- These compounds can significantly reduce cellular oxidative stress by enhancing the activity of endogenous antioxidant systems.

- The presence of phenolic groups in their structure is believed to contribute to their strong antioxidant properties .

Case Studies

-

Neuroprotection in Alzheimer’s Disease Models :

A study demonstrated that thiazolidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The treatment resulted in reduced levels of apoptotic markers and improved cell viability in vitro. -

Antibacterial Efficacy :

In a comparative study, several thiazolidine derivatives were synthesized and screened for their antibacterial activity. The findings indicated that many exhibited superior efficacy compared to traditional antibiotics against resistant bacterial strains.

Propiedades

IUPAC Name |

(4R)-5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-6-17-11(4,5)7(12)8(13)14/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSPELSRTNXPPY-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CS1)C(=O)OC(C)(C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](N(CS1)C(=O)OC(C)(C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.